molecular formula C10H5N5O B11539477 13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene

13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene

Cat. No.: B11539477
M. Wt: 211.18 g/mol
InChI Key: PDOSUCIXOVEMJY-UHFFFAOYSA-N
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Description

13-oxa-8,10,12,14,16-pentazatetracyclo[77002,7011,15]hexadeca-1,3,5,7,9,11,15-heptaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions that promote the formation of the tetracyclic core. This process often requires the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-oxa-8,10,12,14,16-pentazatetracyclo[77002,7011,15]hexadeca-1,3,5,7,9,11,15-heptaene is unique due to its specific tetracyclic structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H5N5O

Molecular Weight

211.18 g/mol

IUPAC Name

13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene

InChI

InChI=1S/C10H5N5O/c1-2-4-6-5(3-1)7-8(11-6)13-10-9(12-7)14-16-15-10/h1-4H,(H,12,14)

InChI Key

PDOSUCIXOVEMJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=NC4=NONC4=N3)N=C2C=C1

Origin of Product

United States

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